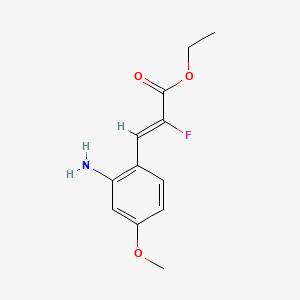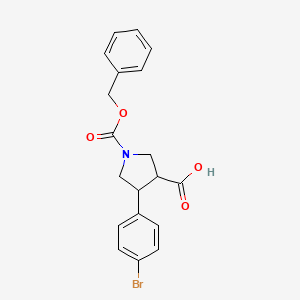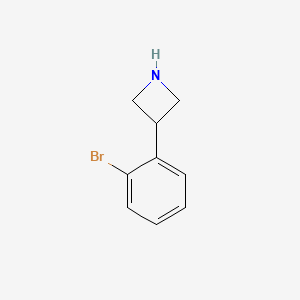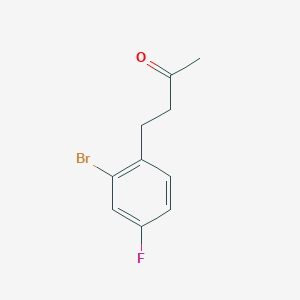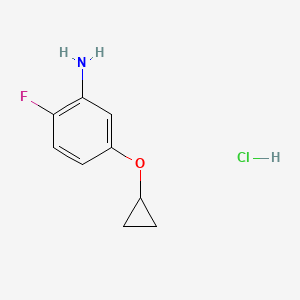
5-Cyclopropoxy-2-fluoroanilinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-2-fluoroanilinehydrochloride: is a chemical compound with the molecular formula C9H11ClFNO.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-fluoroanilinehydrochloride typically involves the introduction of a cyclopropoxy group and a fluorine atom onto an aniline derivative. One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient and environmentally benign organoboron reagents. The process may also include steps for purification and crystallization to obtain the compound in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions may convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Cyclopropoxy-2-fluoroanilinehydrochloride is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds. Its unique structure allows for the exploration of new chemical reactivity and the synthesis of novel materials .
Biology: In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways involving fluorinated aromatic compounds. Its structural features make it a valuable tool for investigating the effects of fluorine substitution on biological activity .
Medicine: Fluorine-containing compounds are known for their enhanced metabolic stability and bioavailability, making this compound a promising candidate for drug development .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-2-fluoroanilinehydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and signal transduction pathways .
Comparaison Avec Des Composés Similaires
2-Fluoroaniline: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive.
Cyclopropoxybenzene: Lacks the fluorine atom and the aniline moiety, resulting in different chemical and biological properties.
2-Fluoro-4-nitroaniline: Contains a nitro group instead of a cyclopropoxy group, leading to different reactivity and applications.
Uniqueness: 5-Cyclopropoxy-2-fluoroanilinehydrochloride is unique due to the combination of the cyclopropoxy group, fluorine atom, and aniline moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H11ClFNO |
|---|---|
Poids moléculaire |
203.64 g/mol |
Nom IUPAC |
5-cyclopropyloxy-2-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C9H10FNO.ClH/c10-8-4-3-7(5-9(8)11)12-6-1-2-6;/h3-6H,1-2,11H2;1H |
Clé InChI |
XWLBTAFWCMYSDX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=CC(=C(C=C2)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


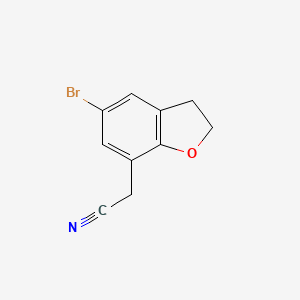
![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13540498.png)
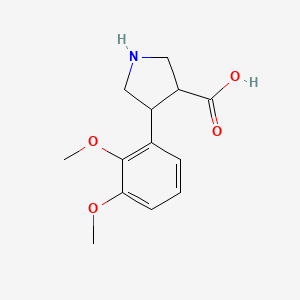
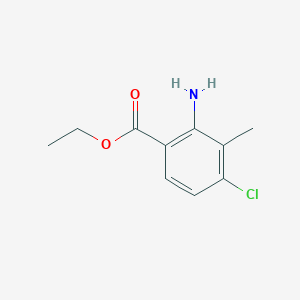
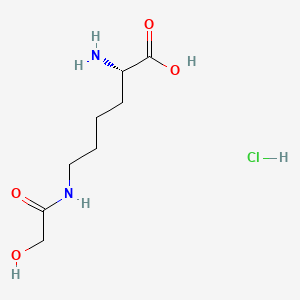
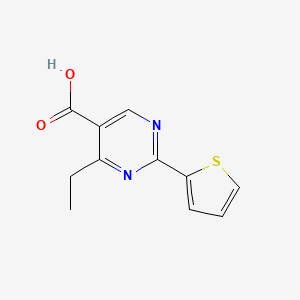
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylicacid](/img/structure/B13540531.png)
